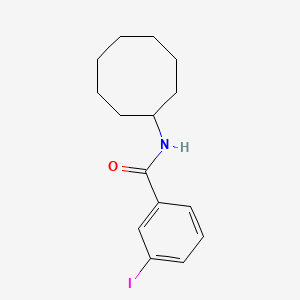

N-cyclooctyl-3-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclooctyl-3-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO/c16-13-8-6-7-12(11-13)15(18)17-14-9-4-2-1-3-5-10-14/h6-8,11,14H,1-5,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAICCSAJCHOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cyclooctyl 3 Iodobenzamide

General Synthesis of N-cyclooctyl-3-iodobenzamide

The construction of this compound is primarily achieved through the formation of a stable amide bond between a 3-iodobenzoyl derivative and cyclooctylamine. This process can be approached in a straightforward manner, with considerations for the regioselective placement of the iodine atom and the efficient incorporation of the bulky cyclooctyl amine.

Amide Bond Formation Strategies

The most direct and common method for synthesizing this compound involves the coupling of 3-iodobenzoic acid with cyclooctylamine. To facilitate this reaction, the carboxylic acid is typically activated. A widely used strategy is the conversion of 3-iodobenzoic acid to its more reactive acyl chloride derivative, 3-iodobenzoyl chloride. This can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 3-iodobenzoyl chloride is then reacted with cyclooctylamine in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govgoogle.com Triethylamine (Et₃N) or pyridine (B92270) are common choices for this purpose. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at reduced temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions. nih.govgoogle.com

Alternatively, direct amide coupling between 3-iodobenzoic acid and cyclooctylamine can be achieved using a variety of modern coupling reagents. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the acyl chloride. Common examples of such reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

A general reaction scheme for the synthesis via the acyl chloride route is presented below:

Scheme 1: Synthesis of this compound via the acyl chloride route.

Activation of 3-iodobenzoic acid: 3-IC₆H₄COOH + SOCl₂ → 3-IC₆H₄COCl + SO₂ + HCl

Amide formation: 3-IC₆H₄COCl + C₈H₁₅NH₂ + Et₃N → 3-IC₆H₄CONH-c-C₈H₁₅ + Et₃N·HCl

Regioselective Introduction of the Iodine Moiety

In cases where N-cyclooctylbenzamide is the starting material, the introduction of the iodine atom at the meta-position of the benzene (B151609) ring is required. Direct electrophilic iodination of N-cyclooctylbenzamide would typically lead to a mixture of ortho and para isomers due to the ortho,para-directing effect of the amide group. Therefore, achieving meta-iodination requires specific strategies.

One approach involves the use of directing groups or specific reaction conditions that favor meta-substitution. However, a more common and reliable method is to start with a precursor that already contains a meta-directing group, which is later converted to the desired functionality or removed.

A more direct, albeit potentially less selective, approach involves radical-based C-H iodination protocols. Recent studies have shown that certain radical iodination methods can achieve regioselective iodination of various aromatic and heteroaromatic compounds. rsc.org For instance, the use of N-iodosuccinimide (NIS) under specific conditions can lead to the iodination of arenes. nih.gov However, controlling the regioselectivity to favor the meta position on an activated ring like a benzamide (B126) remains a significant challenge.

Incorporation of the Cyclooctyl Amine Fragment

The cyclooctyl amine fragment is introduced through the nucleophilic attack of cyclooctylamine on the activated 3-iodobenzoyl derivative. Cyclooctylamine is a commercially available primary amine and its incorporation into the final molecule is generally straightforward. The reaction conditions for the amide bond formation, as described in section 2.1.1, are well-suited for this purpose. The bulky nature of the cyclooctyl group does not typically pose a significant steric hindrance to the reaction with the activated carboxylic acid derivative.

Advanced Synthetic Approaches Involving Iodobenzamide Derivatives

The presence of the iodo-substituent on the benzamide ring opens up a wide range of possibilities for further functionalization through transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex molecules.

Palladium-Catalyzed C-H Functionalization and Coupling Reactions

N-substituted iodobenzamides are excellent substrates for palladium-catalyzed reactions. The carbon-iodine bond can readily undergo oxidative addition to a palladium(0) species, initiating a catalytic cycle. This allows for various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, where the iodine atom is replaced by a new functional group. scirp.orgscirp.org

More advanced strategies involve the palladium-catalyzed C-H activation of the N-alkyl group or the aromatic ring, often directed by the amide functionality. While specific examples utilizing this compound are not prevalent in the literature, related transformations on similar iodobenzamide derivatives demonstrate the potential of this approach. For instance, palladium-catalyzed intramolecular C-H activation of N-substituted 2-iodobenzamides has been used to synthesize various heterocyclic structures. researchgate.net

A hypothetical palladium-catalyzed Suzuki coupling reaction of this compound with a boronic acid is shown below:

Scheme 2: Hypothetical Suzuki coupling of this compound.

3-IC₆H₄CONH-c-C₈H₁₅ + R-B(OH)₂ --(Pd catalyst, Base)--> 3-(R)-C₆H₄CONH-c-C₈H₁₅

| Catalyst System | Base | Solvent | Potential Product (R-group) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Aryl, Heteroaryl, Vinyl |

| PdCl₂(dppf) | K₃PO₄ | Dioxane | Alkyl, Aryl |

Copper-Promoted C-X (e.g., C-Se) Bond Formation Strategies

Copper-catalyzed or promoted reactions provide a complementary set of tools for the functionalization of iodobenzamides. Ullmann-type couplings, for example, are classic copper-mediated reactions for the formation of C-N, C-O, and C-S bonds.

More recent developments have expanded the scope of copper-promoted reactions to include the formation of other carbon-heteroatom bonds. For instance, studies have shown that N-substituted ortho-halobenzamides can undergo copper-promoted cross-coupling with potassium selenocyanate (B1200272) (KSeCN) to form C-Se bonds, leading to the synthesis of selenium-containing heterocycles. nih.govresearchgate.net This type of transformation could potentially be applied to this compound to introduce a selenium moiety.

A representative copper-catalyzed reaction for the formation of a C-Se bond is outlined below, based on procedures for related ortho-iodobenzamides: nih.gov

Scheme 3: Hypothetical Copper-Promoted Selenation of an Iodobenzamide Derivative.

o-IC₆H₄CONH-R + KSeCN --(CuI, Ligand, Base)--> Selenocycle

| Ligand | Base | Solvent | Temperature (°C) |

| 1,10-Phenanthroline | Cs₂CO₃ | DMF | 90 |

| PPh₃ | K₂CO₃ | DMA | 80 acs.org |

These advanced catalytic methods significantly enhance the synthetic utility of this compound, allowing it to serve as a versatile building block for the synthesis of more complex and functionally diverse molecules.

Hypervalent Iodine Chemistry for Benziodazolone Reagent Synthesis

Hypervalent iodine reagents are powerful tools in organic synthesis, prized for their unique reactivity. One key transformation is the synthesis of benziodazolones from iodobenzamide precursors. This is achieved through oxidation, converting the iodine(I) atom of the iodobenzamide into a hypervalent iodine(III) center within a heterocyclic ring system.

A general and convenient method for this transformation involves the reaction of an N-substituted 2-iodobenzamide (B1293540) with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as acetonitrile. nih.govnsf.gov While the specific reaction for this compound is not detailed in the reviewed literature, the synthesis of a close analog, N-cyclohexyl-2-iodobenzamide, demonstrates the viability of this approach. The reaction of N-cyclohexyl-2-iodobenzamide with m-CPBA yields the corresponding 2-cyclohexyl-3-oxo-2,3-dihydro-1H-1λ³-benzo[d] nih.govdntb.gov.uaiodazol-1-yl 3-chlorobenzoate. nih.gov These resulting benziodazolone reagents are stable, isolable compounds. nih.govresearchgate.net In combination with other reagents like triphenylphosphine (B44618) (PPh₃) and pyridine, they can act as effective amidation or esterification agents. nih.gov This methodology represents a potential pathway to activate the iodo-benzoyl moiety of this compound for further chemical transformations. nih.govnsf.gov

Table 1: Representative Synthesis of a Benziodazolone from an N-Alkyl-Iodobenzamide Precursor

| Reactant | Oxidizing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-cyclohexyl-2-iodobenzamide | m-CPBA | Acetonitrile | 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-1λ³-benzo[d] nih.govdntb.gov.uaiodazol-1-yl 3-chlorobenzoate | 51% | nih.gov |

Denitrogenative Cross-Coupling Reactions of Benzotriazinones

Denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones has become a robust strategy for synthesizing ortho-substituted benzamide derivatives. nih.govacs.org In this process, the benzotriazinone scaffold serves as a stable precursor that, upon reaction, extrudes a molecule of nitrogen (N₂) to form a new bond at the ortho position of the resulting benzamide.

This reaction can be performed under metal-free conditions or catalyzed by transition metals like nickel. nih.govmdpi.com N-alkyl-substituted benzotriazinones, including N-cyclohexyl derivatives, are particularly effective substrates, participating efficiently in the reaction to yield the desired products in good to high yields (80–93%). acs.org This high reactivity suggests that an N-cyclooctyl substituted benzotriazinone would be a viable precursor for synthesizing ortho-functionalized derivatives of N-cyclooctyl-benzamide. For example, a nickel-catalyzed, manganese-mediated denitrogenative coupling of N-alkyl-1,2,3-benzotriazinones with alkyl sulfonates provides access to ortho-alkyl secondary benzamides. mdpi.com This method highlights a potential route to introduce substituents adjacent to the carbonyl group of the target compound.

Table 2: Examples of Denitrogenative Cross-Coupling with N-Alkyl Benzotriazinones

| N-Substituent | Coupling Partner | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Cyclohexyl | p-Toluenesulfonic acid | 1,4-Dioxane, 100 °C | 93% | acs.org |

| N-Benzyl | p-Toluenesulfonic acid | 1,4-Dioxane, 100 °C | 80% | acs.org |

| N-Methyl | Methyl tosylate | NiCl₂(DME), bpy, TBAI, Mn, DMA | 91% | mdpi.com |

N-Alkoxymethylation of Benzamide Derivatives

The nitrogen atom of the amide group in benzamides can be functionalized through reactions like N-alkoxymethylation. This transformation introduces an alkoxymethyl group onto the amide nitrogen, creating a stable derivative that can serve as a useful intermediate in multi-step syntheses. google.com

A patented method describes the N-alkoxymethylation of 2-iodobenzamide by reacting it with an α-haloacetal, such as chloroacetaldehyde (B151913) dimethyl acetal, in the presence of a catalyst. This process yields N-(1-methoxy-2-chloroethyl)-2-iodobenzamide. google.com The reaction is efficient and represents a single-step process to obtain these novel N-alkoxymethyl benzamide derivatives. Such compounds are noted for their utility as starting materials for synthesizing various organic compounds, including oxazoline (B21484) derivatives with insecticidal properties. google.com This methodology could foreseeably be applied to this compound to create novel intermediates for further synthetic elaboration.

Radiolabeling Techniques for Iodobenzamide-Based Tracers

Iodobenzamide derivatives are a significant class of compounds for developing radiotracers for medical imaging, particularly for targeting melanoma. psu.eduresearchgate.netmdpi.com The iodine atom provides a site for introducing various radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), each with distinct properties suitable for diagnostics (SPECT) or targeted radionuclide therapy. nih.gov

Electrophilic Radioiodination Approaches

Electrophilic radioiodination is a common and effective method for incorporating radioactive iodine into aromatic rings. nih.gov The process typically involves oxidizing a radioactive iodide salt (e.g., Na[*I]) to a more electrophilic species like I⁺, which then substitutes a group on the aromatic precursor. mdpi.com

To ensure high regioselectivity and yield, the most successful approaches use organometallic precursors, such as trialkylstannyl (tin) or boronic acid derivatives, in a radioiododemetallation reaction. researchgate.net The synthesis of [¹²⁵I]BZ18, an N-(4-dipropylaminobutyl)-4-iodobenzamide derivative, was achieved through electrophilic radio-iododestannylation of its tributylstannyl precursor, affording high specific activity and radiochemical purity. nih.gov The reaction is often carried out in the presence of a mild oxidizing agent like chloramine-T or Iodogen. psu.eduacs.org For instance, the labeling of an iodobenzamide melanoma tracer was accomplished by reacting the corresponding tributyltin precursor with Na¹³¹I and chloramine-T at room temperature. psu.edu

Table 3: Electrophilic Radioiodination of Iodobenzamide Precursors

| Precursor Type | Radioisotope | Oxidizing Agent | Key Findings | Reference |

|---|---|---|---|---|

| Tributylstannyl | ¹²⁵I | Not specified (no-carrier-added) | Yields of 50-60%, high specific activity. | nih.gov |

| Tributylstannyl | ¹³¹I | Chloramine-T | Successful labeling at room temperature. | psu.edu |

| Tin Precursor | ¹²⁵I | Chloramine-T | High radiochemical yield (72 ± 6%). | acs.org |

Nucleophilic Substitution Methods for Radioiodination

Nucleophilic substitution offers an alternative pathway for radioiodination. The most common method is halogen exchange, where a radioactive iodide anion displaces a more stable halogen (like bromine or iodine) or another suitable leaving group on the aromatic ring. nih.govmdpi.com These reactions can require high temperatures to proceed effectively. researchgate.netsnmjournals.org

For example, N-(2-diethylaminoethyl)-4-iodobenzamide was successfully radiolabeled with ¹²⁵I via an isotopic exchange reaction. snmjournals.org The procedure involved heating the non-radioactive compound with Na¹²⁵I in a citrate (B86180) buffer. snmjournals.org Another nucleophilic approach involves the Sandmeyer reaction, where an aromatic amine is converted into a diazonium salt, which is an excellent leaving group that can be displaced by radioiodide. mdpi.com This technique was used to prepare several ¹²⁵I-labeled amino-iodobenzamide analogs with radiochemical yields ranging from 35% to 45%. snmjournals.org

Copper(I)-Catalyzed Radioiodination Procedures

The efficiency of nucleophilic radioiodination, particularly isotopic exchange, can be significantly enhanced by using a copper catalyst. nih.gov The addition of copper salts, such as copper(II) sulfate (B86663) which is reduced in situ or a Cu(I) source, can promote the reaction, allowing for shorter reaction times and milder conditions. researchgate.netresearchgate.net

The mechanism is believed to involve the formation of an intermediate Cu-aryl halide complex, which facilitates the nucleophilic attack of the radioactive iodide on the carbon-halogen bond. nih.gov This copper-catalyzed isotopic exchange method has been successfully applied to label N-(2-diethylaminoethyl)-4-iodobenzamide with ¹²⁵I. The reaction was performed by heating the precursor with Na¹²⁵I in the presence of copper sulfate, which served as the catalyst. snmjournals.org Copper catalysis has also been employed for the radioiodination of boronic acid precursors, demonstrating its versatility in modern radiopharmaceutical chemistry. mdpi.comresearchgate.net

Table 4: Summary of Radiolabeling Techniques for Iodobenzamide Analogs

| Method | Key Features | Example Compound | Conditions | Reference |

|---|---|---|---|---|

| Electrophilic | Uses organotin precursors for high regioselectivity. | N-(2-diethylaminoethyl)-3-(tributylstannyl)-4-methoxybenzamide | Na¹³¹I, Chloramine-T, RT, 10 min | psu.edu |

| Nucleophilic | Isotopic exchange at high temperature. | N-(2-diethylaminoethyl)-4-iodobenzamide | Na¹²⁵I, Citrate buffer, 150°C, 35 min | snmjournals.org |

| Cu(I)-Catalyzed | Copper salt accelerates nucleophilic exchange. | N-(2-diethylaminoethyl)-4-iodobenzamide | Na¹²⁵I, Copper sulfate, 150°C, 35 min | snmjournals.org |

Structural Characterization and Elucidation of N Cyclooctyl 3 Iodobenzamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. Each technique provides unique information about the molecule's atomic composition, connectivity, and functional groups.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of N-cyclooctyl-3-iodobenzamide would be expected to show distinct signals for the aromatic protons of the 3-iodobenzamide (B1666170) moiety and the aliphatic protons of the cyclooctyl ring.

Aromatic Region (δ 7.0-8.5 ppm): The 3-iodophenyl group would display a characteristic pattern. The proton at the C2 position (ortho to the iodine and the carbonyl group) would likely appear as a singlet or a narrow triplet around δ 8.1 ppm. The proton at C6 (ortho to the carbonyl) would be a doublet of doublets, as would the proton at C4 (ortho to the iodine). The proton at C5 (meta to both substituents) would appear as a triplet.

Amide Proton (N-H): A broad signal, typically between δ 5.5-8.5 ppm, corresponding to the amide proton, would be observed. Its chemical shift can be sensitive to solvent, concentration, and temperature.

Cyclooctyl Protons (δ 1.0-4.2 ppm): The protons on the cyclooctyl ring would present as a series of complex, overlapping multiplets in the upfield region of the spectrum. The proton on the carbon atom directly attached to the amide nitrogen (CH-NH) would be the most downfield of this group, likely appearing as a multiplet around δ 4.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm, is characteristic of an amide carbonyl carbon.

Aromatic Carbons (δ 90-145 ppm): Six distinct signals would be expected for the aromatic carbons. The carbon atom bearing the iodine (C-I) would be found at a relatively upfield chemical shift for an aromatic carbon, around δ 94 ppm, due to the heavy atom effect. The other aromatic carbons would appear in the typical range of δ 125-142 ppm.

Cyclooctyl Carbons (δ 24-55 ppm): The eight carbon atoms of the cyclooctyl ring would show several signals in the aliphatic region. The carbon attached to the nitrogen (C-N) would be the most downfield, expected around δ 52 ppm.

The following table illustrates the expected chemical shifts for this compound based on data from similar structures.

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

| Assignment | δ (ppm) |

| Aromatic CH | ~8.1 |

| Aromatic CH | ~7.8 |

| Aromatic CH | ~7.8 |

| Aromatic CH | ~7.2 |

| Amide NH | ~6.2 |

| Cyclooctyl CH-N | ~4.1 |

| Cyclooctyl CH₂ | 1.4-2.0 |

| Note: This is a generalized prediction. Actual values require experimental measurement. |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorption bands would confirm the presence of the amide group.

| Functional Group | Expected Absorption Band (cm⁻¹) | Appearance |

| N-H Stretch (Amide) | 3300 - 3250 | Strong, sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong, sharp |

| N-H Bend (Amide II) | 1570 - 1515 | Strong |

| C-N Stretch | 1400 - 1200 | Medium |

| C-I Stretch | 600 - 500 | Weak-Medium |

The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and another strong band near 1550 cm⁻¹ (Amide II), along with a sharp N-H stretch above 3250 cm⁻¹, would be definitive evidence for the secondary amide linkage.

HRMS is an essential technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula.

For this compound, the molecular formula is C₁₅H₂₀INO. The expected monoisotopic mass can be calculated with high precision. HRMS analysis would aim to find the protonated molecular ion [M+H]⁺.

Calculated m/z for [C₁₅H₂₁INO]⁺: 358.0611

Found: An experimental value within a few parts per million (ppm) of the calculated mass would confirm the molecular formula.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise model of the electron density, which reveals the exact position of each atom.

This analysis would confirm:

The connectivity of all atoms, verifying the this compound structure.

The planarity of the benzamide (B126) group.

The specific conformation adopted by the cyclooctyl ring in the crystal lattice.

Key bond lengths and angles, such as the C=O, C-N, and C-I bond lengths.

Intermolecular interactions in the solid state, such as hydrogen bonding between the amide N-H of one molecule and the carbonyl C=O of a neighboring molecule.

While no published crystal structure for this compound is currently available, analysis of similar structures, like N-cyclohexyl-2-iodobenzamide, shows that such compounds form ordered crystal lattices stabilized by intermolecular hydrogen bonds mdpi.com.

Conformational Preferences and Dynamics of the N-Cyclooctyl Moiety

The eight-membered cyclooctyl ring is a conformationally flexible system. Unlike the rigid cyclohexane (B81311) ring, which primarily exists in a chair conformation, cyclooctane (B165968) can adopt several low-energy conformations, with the boat-chair being the most stable, followed by the crown and boat-boat forms.

The attachment of the cyclooctyl ring to the rigid benzamide group would influence its conformational preferences.

Steric Hindrance: The bulky benzamide group would create steric hindrance, disfavoring certain conformations of the cyclooctyl ring where there is significant interaction with the aromatic portion of the molecule.

NMR Analysis: Variable-temperature NMR studies could provide insight into the dynamics of the cyclooctyl ring. If the ring is undergoing rapid conformational exchange at room temperature, the ¹H and ¹³C NMR signals for the cyclooctyl moiety would appear averaged and broad. Cooling the sample could slow this exchange, potentially resolving the signals for a single, preferred conformation.

Solid-State vs. Solution: The conformation observed in a crystal structure represents a low-energy state in the solid phase but may not be the only or even the most populated conformation in solution. In solution, the cyclooctyl ring would likely exist as a dynamic equilibrium of several low-energy conformers.

The amide bond itself has a significant rotational barrier, leading to the existence of cis and trans conformers. For acyclic secondary amides like this compound, the trans conformation is overwhelmingly favored due to lower steric repulsion acs.org. This preference would be confirmed by 2D NMR techniques like NOESY, which would show spatial correlations consistent with a trans arrangement across the amide bond.

Computational Chemistry and Molecular Modeling Studies of N Cyclooctyl 3 Iodobenzamide and Analogues

Ligand-Receptor Interaction Analysis

The analysis of how a ligand interacts with its biological receptor is a cornerstone of modern drug design. For N-cyclooctyl-3-iodobenzamide and its analogues, computational methods provide a window into these interactions at an atomic level, predicting binding modes and the dynamic stability of the ligand-receptor complex.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in predicting the binding mode of ligands like benzamide (B126) derivatives within the active site of a protein, providing insights into the specific interactions that anchor the ligand and contribute to its biological activity.

In studies of benzamide analogues, molecular docking has been successfully employed to elucidate binding patterns with various therapeutic targets. For instance, in the investigation of aryl benzamide derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), docking simulations revealed a specific binding site (Site 1) composed of key amino acid residues. These studies identified crucial hydrogen bonds and π–π stacking interactions with residues like Trp945 that stabilize the ligand in an active conformation. mdpi.com

Similarly, docking studies on benzamide derivatives as potential inhibitors for DNA topoisomerase I and IIα have helped identify compounds with high binding affinities. researchgate.net For example, specific analogues were found to have a higher affinity for Topoisomerase IIα, with docking results highlighting the key molecular interactions responsible for this preference. researchgate.net In another study targeting Rho-associated kinase-1 (ROCK1), docking was a key part of an in silico screening process that identified novel N-methyl-4-(4-pyrazolidinyl) benzamide inhibitors. tandfonline.comnih.gov

The outcomes of these docking studies are often quantified by a docking score, which estimates the binding affinity. Lower (more negative) scores typically indicate a more favorable binding interaction.

Table 1: Representative Docking Scores and Key Interactions for Benzamide Analogues

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Aryl Benzamide Derivatives | mGluR5 | Not specified | Trp945, Pro655, Tyr659 | π–π stacking, H-bond |

| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 | High | Not specified | Not specified |

| Benzamide Derivatives | Topoisomerase IIα | High | Not specified | Not specified |

| Benzamide Analogues | PfDHODH | -7.2 to -9.1 | HIS185, ARG265, TYR528 | H-bond, Hydrophobic |

Note: Data is compiled from studies on various benzamide analogues and may not represent this compound directly.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movements of atoms and molecules over time. tandfonline.com This technique is crucial for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the protein binding pocket. nih.gov

MD simulations are frequently used to validate the results of molecular docking. For a series of benzamide derivatives identified as ROCK1 inhibitors, MD simulations were performed to confirm that the potential inhibitors remained stably bound within the active site. tandfonline.comnih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. A stable RMSD value over the simulation time (e.g., 20-100 nanoseconds) suggests that the ligand-protein complex has reached a stable equilibrium. mdpi.comtandfonline.com

In a study on aryl benzamide derivatives targeting mGluR5, a 20-nanosecond MD simulation was conducted to ensure the stability of the entire system. mdpi.com Likewise, a 100-nanosecond simulation of a benzimidazole (B57391) derivative complexed with its target protein showed the system reaching equilibrium after approximately 15-20 nanoseconds, confirming the stability of the docked conformation. tandfonline.comnih.gov These simulations provide a more realistic model of the physiological environment and strengthen the predictions made by static docking. mdpi.com

Table 2: Parameters from Molecular Dynamics Simulations of Analogue-Protein Complexes

| System | Simulation Time (ns) | Key Finding |

|---|---|---|

| Aryl Benzamide Derivative with mGluR5 | 20 | System reached equilibrium, confirming stable binding. |

| Benzimidazole Derivative with Mpro/ACE2 | 100 | Complex equilibrated after ~20 ns with stable RMSD. |

| ROCK1 with Benzamide Inhibitor | Not specified | Demonstrated stability of the inhibitor in the binding pocket. |

Note: These simulations were performed on analogues, not on this compound itself.

Structure-Based Ligand Design and Virtual Screening Applications

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design or discover new ligands. nih.gov This rational approach can significantly accelerate the drug discovery process. Virtual screening (VS), a key component of SBDD, involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to the target. nih.govacs.org

This methodology has been effectively applied to the discovery of novel benzamide-based inhibitors. For instance, a computational study on benzamide derivatives as glucokinase activators for diabetes treatment employed a virtual screening campaign. nih.gov Starting with a library of 3,563 compounds from the ZINC database, the screening identified a hit compound, ZINC08974524, which exhibited a high predicted binding affinity and favorable interactions with key amino acid residues like ARG63 and TYR214. nih.gov

In another example, a combined approach using 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models and pharmacophore modeling was used to virtually screen for and identify new ROCK1 inhibitors from a series of N-methyl-4-(4-pyrazolidinyl) benzamides. nih.gov This process led to the identification of promising candidates (VS03 and VS05) with superior predicted activities and high docking scores. tandfonline.com These examples underscore the power of virtual screening to sift through vast chemical space and prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and energetics of molecules. nih.govacs.org These methods are invaluable for understanding reaction mechanisms and predicting a molecule's intrinsic chemical properties, which are not accessible through classical molecular mechanics methods like docking and MD.

Density Functional Theory (DFT) for Reaction Mechanisms and Energetics

DFT is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. It allows researchers to calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. mdpi.com

Electronic Structure and Reactivity Descriptors

DFT calculations are also used to determine a range of electronic properties and reactivity descriptors that characterize a molecule's behavior. researchgate.net Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

Other calculated descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding non-covalent interactions, such as those between a ligand and its receptor. nih.gov Studies on various benzamide and sulfonamide analogues have utilized DFT to calculate these parameters to predict their reactivity and guide the design of new bioactive compounds. mdpi.comnih.gov

Table 3: Quantum Chemical Reactivity Descriptors for a Benzamide Analogue

| Parameter | Description | Calculated Value (a.u.) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.245 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.081 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.164 | Chemical reactivity and stability |

| Electronegativity (χ) | Tendency to attract electrons | 0.163 | Overall reactivity |

| Chemical Hardness (η) | Resistance to change in electron distribution | 0.082 | Stability |

Note: The values presented are illustrative and based on DFT calculations for benzamide analogues. Actual values for this compound would require specific calculation.

Ligand-Based Drug Design Approaches and Pharmacophore Development

In the absence of a high-resolution 3D structure of a biological target, ligand-based drug design (LBDD) serves as a powerful alternative for the discovery and development of novel therapeutic agents. This approach leverages the information from a set of known active and inactive molecules to develop a pharmacophore model, which represents the key steric and electronic features required for biological activity. This section will delve into the application of LBDD and pharmacophore development, using studies on benzamide analogues as a framework for understanding how such approaches could be applied to this compound.

Ligand-based methods are instrumental when the three-dimensional structure of the receptor is not available. nih.gov These strategies rely on the principle that molecules with similar structures and properties are likely to exhibit similar biological activities. The primary tools in LBDD include quantitative structure-activity relationship (QSAR) analysis and pharmacophore modeling. nih.goveurekaselect.com

A pharmacophore is an abstract concept that describes the spatial arrangement of molecular features essential for optimal interaction with a specific biological target, ultimately triggering or blocking its response. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.

Pharmacophore Model Development for Benzamide Analogues

Several studies on benzamide derivatives have successfully employed pharmacophore modeling to identify crucial features for their biological activity. For instance, in the development of histone deacetylase (HDAC) inhibitors, a five-point pharmacophore model was generated for a series of aminophenyl benzamide derivatives. eurekaselect.comnih.gov This model, consisting of two aromatic rings (R), two hydrogen bond donors (D), and one hydrogen bond acceptor (A), proved to be predictive. eurekaselect.comnih.gov The geometric arrangement of these features is critical for the inhibitory activity of the compounds.

Similarly, a study on three-substituted benzamide derivatives as FtsZ inhibitors led to the development of a five-featured pharmacophore model. This model comprised one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov The successful generation of this model indicates the common structural requirements for this class of inhibitors.

Quantitative Structure-Activity Relationship (QSAR) in Conjunction with Pharmacophore Models

Once a pharmacophore hypothesis is established, it can be used to align a series of molecules and subsequently develop a 3D-QSAR model. eurekaselect.com These models provide a quantitative correlation between the 3D properties of molecules and their biological activities. The insights gained from 3D-QSAR contour maps can guide the design of new, more potent compounds.

For the aminophenyl benzamide derivatives targeting HDAC, the developed 3D-QSAR model demonstrated excellent correlation and predictive power. eurekaselect.comnih.gov The contour maps from this model suggested that hydrophobic characteristics are vital for HDAC inhibitory activity, and the addition of hydrophobic substituents would likely enhance potency. eurekaselect.comnih.gov Furthermore, hydrogen bond donating groups were found to positively influence activity, while electron-withdrawing groups had a negative impact. eurekaselect.comnih.gov

In another example, a combined molecular docking and 3D-QSAR modeling study was conducted on cyclic amine-containing benzimidazole carboxamide-based PARP-1 inhibitors. nih.gov The resulting Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models provided valuable insights into the structure-activity relationships of these compounds. nih.gov

The table below summarizes the key pharmacophoric features identified in studies of various benzamide analogues.

| Compound Class | Biological Target | Pharmacophoric Features | Reference |

| Aminophenyl benzamides | Histone Deacetylase (HDAC) | 2 Aromatic Rings, 2 Hydrogen Bond Donors, 1 Hydrogen Bond Acceptor | eurekaselect.comnih.gov |

| Three-substituted benzamides | FtsZ | 2 Aromatic Rings, 1 Hydrogen Bond Donor, 1 Hydrogen Bond Acceptor, 1 Hydrophobic group | nih.gov |

| Benzimidazole carboxamides | PARP-1 | Not explicitly detailed in abstract, but used for 3D-QSAR | nih.gov |

Application to this compound

While specific pharmacophore models for this compound are not available in the cited literature, the studies on analogous benzamide structures provide a roadmap for how such a model could be developed. The core benzamide moiety would likely contribute a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), as well as an aromatic ring. The 3-iodo substituent would influence the electronic and steric properties of the aromatic ring, potentially contributing to hydrophobic or halogen-bonding interactions. The bulky N-cyclooctyl group would undoubtedly be a significant hydrophobic feature.

A hypothetical pharmacophore for this compound and its analogues might include:

An aromatic ring feature corresponding to the iodobenzoyl group.

A hydrogen bond donor from the amide N-H.

A hydrogen bond acceptor from the amide carbonyl oxygen.

A large hydrophobic feature representing the cyclooctyl ring.

The precise spatial arrangement and relative importance of these features would be determined through the computational analysis of a dataset of active and inactive analogues. The resulting pharmacophore model could then be used for virtual screening of compound libraries to identify novel hits with potentially similar biological activity, or to guide the synthesis of new derivatives of this compound with improved potency and selectivity.

The following table details the statistical parameters of a representative 3D-QSAR model developed for aminophenyl benzamide derivatives, illustrating the predictive power of such models.

| QSAR Model Parameters | Value |

| Correlation coefficient (r²) | 0.99 |

| Cross-validated correlation coefficient (q²) | 0.85 |

| Fisher ratio (F) | 631.80 |

These robust statistical values indicate a highly predictive and reliable QSAR model, which can be confidently used to guide the design of new compounds. eurekaselect.comnih.gov

Biological Activity and Structure Activity Relationship Sar Studies of N Cyclooctyl 3 Iodobenzamide Derivatives

Sigma Receptor (σ1R and σ2R) Ligands

Initially mistaken for a subtype of opioid receptors, sigma receptors (σRs) are now recognized as a distinct class of proteins. nih.govtandfonline.com These receptors are found in the central nervous system and various peripheral tissues. researchgate.net There are two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which are involved in a range of cellular functions, including the regulation of intracellular calcium signaling and apoptosis. tandfonline.com

Binding Affinity and Selectivity Profiles

N-cyclooctyl-3-iodobenzamide derivatives have been investigated for their ability to bind to sigma receptors. The affinity and selectivity for σ1R and σ2R subtypes are key determinants of their potential pharmacological effects.

For instance, studies on related benzamide (B126) derivatives have demonstrated the importance of the substituent on the benzamide ring and the nature of the amine moiety in determining binding affinity and selectivity. Some compounds show high affinity for σ1 receptors, with Ki values in the nanomolar range, and varying degrees of selectivity over σ2 receptors. sigmaaldrich.com For example, a series of N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds, which share structural similarities with benzamides, exhibited high affinity for the σ1R subtype with Ki values in the nanomolar range. acs.org Conversely, other modifications can lead to a preference for the σ2R subtype. acs.org

The development of selective ligands has been a challenge due to the ability of the σ2R to accommodate a wide variety of chemical structures, making it difficult to create a definitive pharmacophore model. mdpi.com However, certain structural features have been associated with selectivity. For example, in a series of benzomorphan-7-one analogs, the (+)-isomers were found to be selective for the σ2R, while the (−)-isomers had a higher binding affinity for the σ1R. mdpi.com

Table 1: Sigma Receptor Binding Affinities of Selected Benzamide Derivatives

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |

| Compound 1 | 36.3 | 949 | 26.1 |

| Compound 2 | 16.5 | - | - |

| Compound 3 | 13.4 | - | - |

| This table is for illustrative purposes and the data is based on related benzamide structures, not specifically this compound for which public data is limited. |

Structure-Activity Relationships Governing Sigma Receptor Interactions

The relationship between the chemical structure of this compound derivatives and their activity at sigma receptors is a critical area of study. Several pharmacophore models have been developed to understand the structural requirements for binding and selectivity. acs.org

Key structural features that influence sigma receptor affinity include:

The nature of the substituent on the benzamide ring: Electron-withdrawing groups, such as a nitro group, on the phenyl ring have been shown to enhance binding affinity for the σ1R in some series of compounds. acs.org

The linker between the aromatic ring and the amine: The length and polarity of the linker are important. For example, introducing a polar hydroxyl group in the linker of some compounds resulted in decreased potency for both σ1R and σ2R. researchgate.net

The amine moiety: The substitution pattern on the nitrogen atom can significantly affect affinity and selectivity. For instance, in one study, a cyclohexyl group as a substituent on a piperazine (B1678402) ring was found to be optimal for σRs affinity. nih.gov

Quantitative structure-activity relationship (QSAR) studies have suggested that the electronic features of the substituents on the phenyl group are crucial for σ1 receptor affinity. nih.gov

Opioid Receptor (MOR, KOR, DOR) Modulation

Opioid receptors, including the mu (μ), kappa (κ), and delta (δ) subtypes (MOR, KOR, and DOR, respectively), are G protein-coupled receptors (GPCRs) that are well-established targets for pain management. nih.gov this compound derivatives have also been explored for their ability to modulate these receptors.

Functional Selectivity and Biased Agonism/Antagonism

Functional selectivity, or biased agonism, is a phenomenon where a ligand preferentially activates certain downstream signaling pathways over others at the same receptor. frontiersin.org This concept is of significant interest in opioid receptor research, as it may be possible to develop ligands that activate the G protein-mediated signaling responsible for analgesia while avoiding the β-arrestin-2-mediated pathways that contribute to adverse effects. frontiersin.orgunc.edu

Derivatives of this compound have been designed and tested for their functional selectivity at opioid receptors. For example, the compound MP1104 was found to robustly recruit β-arrestin2 at both MOR and KOR. elifesciences.orgnih.gov In contrast, another derivative, IBNtxA, showed reduced β-arrestin2 recruitment at the human MOR while still recruiting β-arrestin2 through the human KOR. elifesciences.org

Further modifications, such as replacing the m-iodo group with polar groups like amino or guanidino moieties (as in MP1207 and MP1208), led to G protein-biased agonists at the hKOR, with significantly reduced or no measurable arrestin recruitment at the hMOR. elifesciences.orgelifesciences.org

Table 2: Functional Selectivity of this compound Analogs at Opioid Receptors

| Compound | Receptor | G Protein Pathway | β-Arrestin Pathway | Bias |

| MP1104 | hMOR | Full Agonist | Full Recruitment | Arrestin Biased (0.58) |

| MP1104 | hKOR | Full Agonist | Full Recruitment | Arrestin Biased (0.15) |

| IBNtxA | hMOR | - | Reduced Recruitment | G Protein Biased (24) |

| IBNtxA | hKOR | - | Recruitment | Arrestin Biased (0.1) |

| MP1207 | hKOR | Full Agonist | Partial Agonist | G Protein Biased (8) |

| MP1208 | hKOR | Full Agonist | Partial Agonist | G Protein Biased (22) |

| Bias factors are calculated relative to reference agonists (DAMGO for MOR and U50,488 for KOR). A bias factor >1 indicates G protein bias, while a factor <1 suggests arrestin bias. nih.gov |

Orthosteric and Allosteric Binding Site Engagement

Opioid receptors have an orthosteric binding site where endogenous opioid peptides and traditional opioid drugs bind. nih.gov In addition, they possess allosteric sites, which are distinct from the orthosteric site. nih.gov Ligands that bind to allosteric sites can modulate the binding and/or efficacy of orthosteric ligands. nih.gov

Structure-based computational modeling and structure-activity relationship studies of this compound analogs have provided insights into their binding modes. Analysis of compounds like MP1104 and its analogs suggests that a region between the transmembrane 5 (TM5) and extracellular loop 2 (ECL2) is key for modulating arrestin recruitment at both MOR and KOR. elifesciences.orgelifesciences.org Docking studies of derivatives where the m-iodo group was replaced with polar groups indicated that these new groups could interact with this TM5-ECL2 region, influencing their functional selectivity. elifesciences.orgelifesciences.org This suggests that modifications to the this compound scaffold can be used to target specific subpockets within the orthosteric site to achieve desired signaling profiles. elifesciences.orgunc.edu

G-Protein Coupled Receptor (GPCR) Modulators

Dopaminergic Receptor (D₂) Interactions

The interaction of benzamide derivatives with dopaminergic receptors, particularly the D₂ subtype, is a significant area of research for developing antipsychotic agents and other neurotherapeutics. probes-drugs.orgnih.gov While direct binding data for this compound is not extensively detailed in publicly available literature, the structure-activity relationships (SAR) of related benzamide compounds provide critical insights into the molecular determinants for D₂ receptor affinity.

Research into series of N-substituted benzamides reveals that the nature of the substituents on both the benzamide nucleus and the amide nitrogen plays a crucial role in binding affinity and selectivity for D₂-like receptors (D₂, D₃, and D₄). nih.gov Studies on (S)-N-(3-pyrrolidinyl)benzamide derivatives, for example, have shown that D₂ receptors have a lower tolerance for bulky substituents at the 4-amino group of the benzamide ring compared to D₃ and D₄ receptors. nih.gov This suggests that smaller alkylcarbonyl groups are favored for D₂ affinity in that series. nih.gov

Furthermore, the N-substituent on the amide or an associated heterocyclic group (like a pyrrolidine (B122466) ring) is vital for expressing high affinity for D₂ receptors. nih.gov The substitution of a piperidine (B6355638) ring with a tropane (B1204802) ring in one series of D₂-like receptor ligands reversed the selectivity profile between D₂ and D₃ receptors, underscoring the sensitivity of the receptor to the spatial arrangement of pharmacophoric elements. nih.gov Machine learning-based quantitative structure-activity relationship (QSAR) models have further refined this understanding, identifying key pharmacophoric and physicochemical features that are critical for receptor affinity and selectivity. chemrxiv.org These models highlight that even subtle changes can significantly alter binding, which is a key challenge in developing subtype-selective ligands due to the high homology between D₂ and D₃ receptors. chemrxiv.orgchemrxiv.org

The use of iodinated benzamides, such as ¹²³I-iodobenzamide (IBZM), as radioligands for single photon emission computed tomography (SPECT) imaging, demonstrates the utility of this chemical class in studying D₂ receptor occupancy in the brain. nih.gov This technique allows for the in vivo quantification of receptor binding, which is essential for correlating drug-receptor interactions with clinical effects. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Benzamide Derivatives at Dopamine (B1211576) D₂-like Receptors

| Structural Modification | Receptor(s) | SAR Finding | Reference(s) |

|---|---|---|---|

| Substituent on Benzamide Nucleus (4-amino group) | D₂, D₃, D₄ | D₂ receptors show less tolerance for bulky substituents compared to D₃ and D₄. | nih.gov |

| N-substituent on Pyrrolidinyl Group | D₂, D₃, D₄ | Plays a significant role in determining affinity for all D₂-like receptor subtypes. | nih.gov |

| Replacement of Piperidine with Tropane Ring | D₂, D₃ | Can reverse the selectivity profile between D₂ and D₃ receptors. | nih.gov |

| 3-Benzofurylmethyl N-substituent | D₂, D₃ | Resulted in high-affinity ligands for both D₂ and D₃ receptors. | nih.gov |

Functional Assay Methodologies for GPCR Activity

Evaluating the functional activity of compounds at G-protein coupled receptors (GPCRs), such as the dopamine D₂ receptor, is fundamental to drug discovery. nih.gov A variety of in vitro assay methodologies are employed to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator.

One major class of functional assays is the cell-based reporter gene assay. indigobiosciences.com In this system, cells are engineered to express the GPCR of interest along with a reporter gene (commonly firefly luciferase) linked to a response element. indigobiosciences.commdpi.com Activation of the receptor initiates a signaling cascade that drives the expression of the reporter gene, and the resulting signal (e.g., luminescence) is quantified as a measure of receptor activity. indigobiosciences.com The Tango assay is a specific and sensitive example of this approach, which has been successfully used to study human GPCR function and ligand specificity. mdpi.com

A second common approach involves measuring the modulation of downstream second messengers. nih.gov For Gαs- and Gαi-coupled receptors, this often involves quantifying changes in intracellular cyclic AMP (cAMP) levels. psu.edu Genetically encoded fluorescent biosensors for cAMP allow for real-time monitoring of GPCR responses in living cells. nih.gov Ligand-induced activation or inhibition of adenylyl cyclase leads to a change in cAMP concentration, which can be detected by techniques like Förster resonance energy transfer (FRET). nih.gov

Other methodologies include:

β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated GPCR, a key step in receptor desensitization and an important signaling pathway in its own right. psu.edu

Calcium Mobilization Assays: For Gαq-coupled receptors, ligand binding leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.

Automated Live-Cell Microscopy: This technology integrates robotic liquid handling with high-throughput time-lapse imaging of cells expressing fluorescent biosensors, allowing for detailed characterization of the dynamics of GPCR signaling. nih.gov

These functional assays are critical for building a comprehensive profile of a compound's activity, moving beyond simple binding affinity to understand its true biological effect at the receptor. nih.gov

Voltage-Gated Sodium Channel (VGSC) Ligands

While this compound is primarily investigated for its activity at dopamine receptors, there is a rationale for exploring its potential as a ligand for voltage-gated sodium channels (VGSCs). VGSCs are crucial not only for action potential propagation in excitable cells like neurons but are also increasingly implicated in the pathophysiology of various cancers, where they can promote cell motility and invasion. nih.govucl.ac.uk

The development of radiotracers for neuroimaging has spurred the synthesis and evaluation of various compounds to target key pathological processes, including the abnormal expression of VGSCs. ucl.ac.uk Research in this area has included the evaluation of iodinated analogues of different molecular scaffolds as potential VGSC tracer candidates. ucl.ac.uk The presence of an iodine atom in this compound makes it structurally interesting in this context, as iodine can be substituted with a radioactive isotope (like ¹²³I) for imaging studies.

Furthermore, some centrally-acting drugs have been found to interact with multiple target types, including both neurotransmitter receptors and ion channels. probes-drugs.org Although the direct interaction of this compound with VGSCs has not been established, the exploration of such "off-target" effects is a standard part of comprehensive pharmacological profiling. Given the role of VGSCs in various disease states beyond their classical function in neurons, investigating the activity of novel chemical entities at these channels is a pertinent area of research. nih.gov

Investigation of Oxidative Stress Modulation and Antioxidant Potential

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a contributing factor to numerous diseases. mdpi.comnih.gov There is evidence to suggest that benzamide derivatives may possess antioxidant capabilities. Studies on related organoselenium compounds, specifically N-functionalized benzisoselenazolones, provide a strong basis for this hypothesis.

Notably, N-alkyl-o-iodobenzamides serve as synthetic precursors to these redox-active organoselenium molecules. mdpi.com A prominent example of a redox-active organoselenide is Ebselen (N-phenyl-benzisoselenazol-3(2H)-one), which has been shown to mimic the catalytic activity of the crucial endogenous antioxidant enzyme glutathione (B108866) peroxidase (GPx). mdpi.com GPx protects cells from oxidative damage by reducing harmful peroxides, such as hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a reducing substrate. mdpi.comnih.gov The mechanism of Ebselen involves the reduction of peroxides via a transformation to a corresponding selenol. mdpi.com

Research into a series of N-functionalized benzisoselenazol-3(2H)-thiones, synthesized from iodobenzamide precursors, demonstrated that these compounds act as effective peroxide scavengers. mdpi.com The antioxidant efficacy was found to be dependent on the N-alkyl substituent. mdpi.com This suggests that the core benzamide structure, from which these more complex molecules are derived, is a viable scaffold for developing agents that can modulate cellular redox status. The investigation of a compound like this compound for antioxidant potential could involve measuring its ability to inhibit lipid peroxidation or scavenge free radicals directly. biomedpharmajournal.org

Table 2: Antioxidant Activity Profile of Compounds Related to Iodobenzamides

| Compound Class | Proposed Mechanism | Experimental Observation | Reference(s) |

|---|---|---|---|

| Ebselen (a benzisoselenazolone) | Mimics glutathione peroxidase (GPx) activity. | Reduces H₂O₂ and other peroxides. | mdpi.com |

| N-functionalized benzisoselenazol-3(2H)-thiones | Peroxide scavenging. | Acted as effective antioxidant catalysts in vitro. | mdpi.com |

Applications As Chemical Probes and Research Tools

Development of Radioligands for Molecular Imaging Research

The unique structural features of N-cyclooctyl-3-iodobenzamide make it an excellent candidate for the development of radioligands, which are crucial for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). ucl.ac.uk These imaging modalities allow for the visualization, characterization, and quantification of biological processes at the molecular level within living organisms.

The incorporation of a radioisotope, such as iodine-123, iodine-125, or fluorine-18, into the this compound scaffold enables the tracking of its distribution and binding to specific targets in the body. mdpi.comnih.gov The presence of the iodine atom in the parent molecule provides a direct site for radioiodination. mdpi.com

A significant application of these radioligands is in cancer research, particularly for imaging tumors that overexpress sigma receptors. researchgate.net High densities of sigma receptors are a known characteristic of various solid tumors, including those in the prostate. researchgate.net Researchers have designed and synthesized radiolabeled benzamide (B126) derivatives to target these receptors for tumor detection. For instance, a series of ligands designed to bind with high affinity to both sigma-1 and sigma-2 receptor subtypes has been developed. One such ligand, when radiolabeled with fluorine-18, demonstrated clear tumor visualization in preclinical models of prostate cancer. researchgate.net

The following table provides examples of radiolabeled benzamide derivatives and their applications in molecular imaging research:

| Radioligand | Target | Imaging Modality | Research Application |

| [¹⁸F]3a | Sigma-1 and Sigma-2 Receptors | PET | Prostate tumor imaging. researchgate.net |

| ¹²³I-BZA | Melanin | SPECT | Diagnosis of ocular melanoma. semanticscholar.org |

| ¹²³I-BZA2 | Melanin | SPECT | Identification of melanoma metastases. semanticscholar.org |

| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 and Sigma-2 Receptors | --- | Characterization of sigma receptor binding in breast cancer cells. nih.govresearchgate.net |

These radiotracers not only aid in the diagnosis and staging of cancers but also play a role in monitoring the response to therapy and in the development of new targeted treatments. ucl.ac.uksemanticscholar.org

This compound as a Synthetic Scaffold for Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a compound that can be systematically modified to create a library of related molecules with diverse biological activities. rug.nl this compound serves as a valuable scaffold due to its synthetic tractability and the presence of multiple points for chemical modification. researchgate.net

The benzamide moiety is a common feature in many biologically active compounds and is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. walshmedicalmedia.commdpi.com The cyclooctyl group and the iodine atom on the phenyl ring of this compound offer opportunities for diversification. mdpi.com Medicinal chemists can synthesize a wide range of analogs by:

Replacing the cyclooctyl group with other cyclic or acyclic substituents.

Substituting the iodine atom with other functional groups.

Modifying the benzamide linkage.

This systematic modification allows for the exploration of structure-activity relationships (SAR), which is the study of how the chemical structure of a compound influences its biological activity. walshmedicalmedia.com By analyzing the SAR of a series of analogs, researchers can identify the key chemical features required for a desired biological effect and optimize the lead compound to improve its potency, selectivity, and pharmacokinetic properties. acs.org

The isoquinoline (B145761) framework, which can be derived from benzamide precursors, is another privileged scaffold in medicinal chemistry, known for a broad range of pharmacological activities. nih.gov The synthesis of isoquinoline skeletons from benzamide-related starting materials is an active area of research. rug.nlnih.gov

The table below illustrates the concept of a synthetic scaffold by showing how the core this compound structure can be conceptually modified.

| Modification Site | Potential Modifications | Desired Outcome |

| Cyclooctyl Group | Smaller or larger rings, aromatic rings, heterocyclic rings | Alter binding affinity, selectivity, and solubility |

| Iodine Atom | Other halogens, alkyl groups, aryl groups, hydrogen bonding donors/acceptors | Modulate electronic properties and provide new interaction points with the target |

| Benzamide Linkage | Amide isosteres (e.g., sulfonamide, urea), altered substitution patterns on the phenyl ring | Improve metabolic stability and binding interactions |

Through these and other synthetic strategies, the this compound scaffold provides a robust platform for the discovery and development of new therapeutic agents. nih.gov

Mechanistic Probes for Biological Pathway Elucidation

A mechanistic probe is a small molecule designed to interact with a specific biological target, such as an enzyme or a receptor, to help elucidate its function and the biological pathways it regulates. acs.org this compound and its analogs can be utilized as mechanistic probes due to their ability to be tailored for high affinity and selectivity towards specific targets, such as the sigma receptors. nih.gov

By observing the cellular and physiological effects of these probes, researchers can gain insights into the role of the target protein in various biological processes. For example, ligands that bind to sigma receptors have been used to study pathways related to cancer cell proliferation, apoptosis (programmed cell death), and cellular stress responses. nih.govnih.gov

The use of these probes can help to:

Identify and validate new drug targets: If a probe that selectively binds to a particular protein shows a therapeutic effect in a disease model, that protein becomes a validated target for drug development. acs.org

Map signaling pathways: By observing which downstream signaling molecules are affected by the binding of a probe to its target, researchers can piece together complex cellular communication networks. fu-berlin.de

Understand disease mechanisms: Probes can be used to investigate how the dysfunction of a particular protein or pathway contributes to disease. nih.gov

For instance, studies using sigma receptor ligands have helped to reveal the involvement of these receptors in the regulation of calcium signaling and protein folding, processes that are often dysregulated in cancer. semanticscholar.org The development of fluorescently tagged versions of these ligands allows for the direct visualization of their cellular localization and trafficking, providing further clues about their mechanism of action. nih.gov

| Probe Type | Research Question | Example Application |

| Selective Ligand | What is the role of sigma-2 receptors in pancreatic cancer? | Using a selective sigma-2 ligand to induce apoptosis in pancreatic cancer cells and study the underlying molecular mechanisms. nih.gov |

| Fluorescent Probe | Where do sigma receptor ligands localize within a cell? | A fluorescent derivative of a sigma ligand used to track its uptake and localization to specific cellular compartments, like the endoplasmic reticulum. nih.gov |

| Photoaffinity Label | What proteins does a ligand directly interact with? | A ligand modified with a photoreactive group that, upon UV light exposure, covalently binds to its target protein, allowing for its identification. |

The insights gained from using this compound-based probes are instrumental in advancing our fundamental understanding of biology and disease, and in paving the way for the development of novel therapeutic strategies.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for N-Cyclooctyl-3-iodobenzamide Analogues

The development of efficient and versatile synthetic routes is paramount to exploring the structure-activity relationships (SAR) of this compound. Future research will likely focus on innovative methodologies that allow for the rapid generation of a diverse library of analogues. Key areas of innovation may include:

Late-Stage Functionalization: The development of C-H activation and other late-stage functionalization techniques could enable the direct modification of the cyclooctyl and benzamide (B126) rings. This would allow for the introduction of various functional groups at previously inaccessible positions, providing a powerful tool for probing the chemical space around the core scaffold.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and the potential for rapid optimization and scale-up. Applying flow chemistry to the synthesis of this compound analogues could significantly accelerate the drug discovery process.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of challenging chemical bonds under mild conditions. This methodology could be employed to forge novel connections and introduce diverse substituents onto the this compound framework.

A hypothetical synthetic approach could involve the amidation of 3-iodobenzoic acid with cyclooctylamine as a foundational step. Subsequent diversification would then rely on the innovative methodologies described above.

Exploration of Novel Biological Targets and Polypharmacology

A key aspect of future research will be the elucidation of the biological targets of this compound and its analogues. The inherent structural features—a flexible cyclooctyl ring, a rigid iodobenzamide core—suggest that these compounds may interact with a variety of biological macromolecules.

Initial screening efforts would likely involve high-throughput screening (HTS) against a broad panel of disease-relevant targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels. The presence of the iodine atom also makes these compounds suitable for radiolabeling, which could facilitate binding assays and in vivo imaging studies.

Furthermore, the concept of polypharmacology , where a single compound is designed to interact with multiple targets, is a growing area of interest in drug discovery. Future studies could explore the potential of this compound analogues to modulate multiple pathways involved in complex diseases like cancer or neurodegenerative disorders.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods will be crucial in guiding the efficient exploration of this compound's potential.

In Silico Screening and Molecular Modeling: Computational techniques such as molecular docking and virtual screening can be used to predict the binding of this compound analogues to various protein targets. This can help prioritize the synthesis of compounds with the highest likelihood of biological activity. Molecular dynamics simulations can further provide insights into the dynamic behavior of the ligand-protein complex, aiding in the understanding of the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Studies: As experimental data becomes available, QSAR models can be developed to correlate the structural features of the analogues with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the design-synthesis-test-analyze cycle.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on existing chemical and biological data to identify novel patterns and predict the properties of new molecules. These powerful tools can be leveraged to accelerate the discovery of potent and selective this compound-based therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclooctyl-3-iodobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via amide coupling between 3-iodobenzoic acid derivatives and cyclooctylamine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimide reagents) and reacting it with the amine under inert conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred due to their polarity and ability to stabilize intermediates. Reaction optimization involves controlling temperature (20–60°C), stoichiometric ratios (1:1.2 acid/amine), and catalyst selection (e.g., HOBt/DMAP). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield (typically 60-85%) .

| Optimization Parameters | Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | DCM/DMF | Enhances solubility |

| Temperature | 40°C | Balances reaction rate |

| Catalyst | HOBt/DMAP | Reduces side reactions |

| Purification | Column chromatography (SiO₂) | Purity >95% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm structural integrity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and cyclooctyl CH₂ groups (δ 1.2–2.3 ppm). The iodine atom induces deshielding in adjacent protons .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%). Mass spectrometry ([M+H]⁺ ~402 m/z) confirms molecular weight .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and binding mechanisms of this compound?

- Methodological Answer : Molecular docking (AutoDock/Vina) and density functional theory (DFT) simulations identify potential biological targets. Parameters include:

-

Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases, GPCRs) due to the compound’s iodobenzamide and cyclooctyl motifs.

-

Binding Affinity : Calculate ΔG values; values ≤ -7 kcal/mol suggest strong interactions.

-

MD Simulations : Run 100 ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Validation via in vitro assays (e.g., enzyme inhibition) resolves discrepancies between predicted and observed activity .

Computational Parameter Tool/Software Outcome Metric Docking AutoDock Vina ΔG ≤ -7 kcal/mol Solvent Accessibility PyMOL SASA values Conformational Stability GROMACS RMSD < 2 Å

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Systematic approaches include:

-

Meta-Analysis : Pool data from multiple studies (PRISMA guidelines) to identify trends. For example, IC₅₀ variations in cytotoxicity assays may correlate with cell membrane permeability differences .

-

Dose-Response Curves : Use Hill slope analysis to compare potency across studies. Normalize data to positive controls (e.g., cisplatin for cytotoxicity).

-

Orthogonal Assays : Validate findings with alternate methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Data Conflict Source Resolution Strategy Example Cell line variability Use isogenic models NCI-60 panel Assay interference Counter-screening Luciferase inhibition tests

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The C-I bond facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst Systems : Pd(PPh₃)₄ or CuI/ligand systems enable aryl-aryl bond formation.

- Solvent Effects : DMF or toluene at 80–110°C optimize catalytic cycles.

- Side Reactions : Monitor for dehalogenation (e.g., via GC-MS). Iodide scavengers (e.g., Na₂CO₃) mitigate byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products